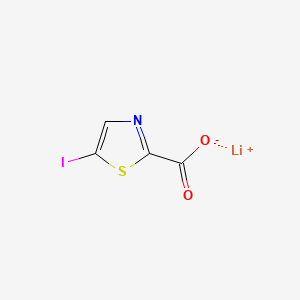
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, an iodine atom, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate typically involves the lithiation of 5-iodo-1,3-thiazole-2-carboxylic acid. This can be achieved by treating the acid with a lithium base such as lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of a lithium salt, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反应分析
Types of Reactions
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-thiazole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-1,3-thiazole-2-carboxylate .
科学研究应用
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound can be used in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
- Lithium(1+) 5-amino-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom can be easily replaced by various substituents, allowing for the synthesis of a wide range of derivatives with different biological activities .
属性
分子式 |
C4HILiNO2S |
|---|---|
分子量 |
261.0 g/mol |
IUPAC 名称 |
lithium;5-iodo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2INO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChI 键 |
WVIWWPICZHRHQA-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


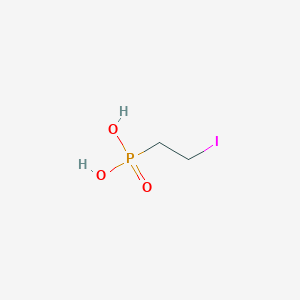
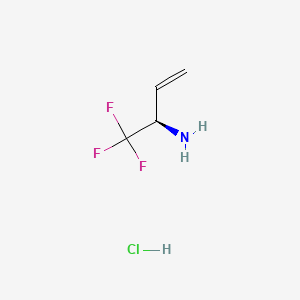
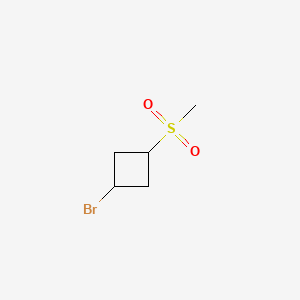
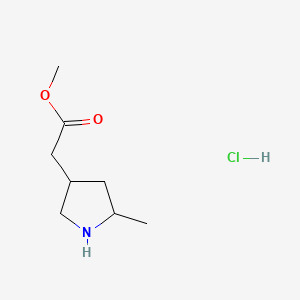
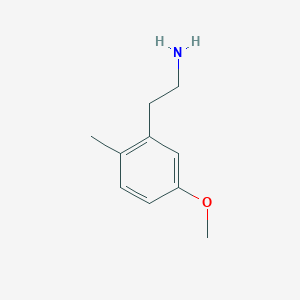
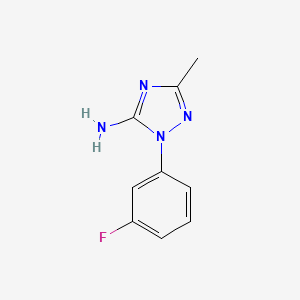
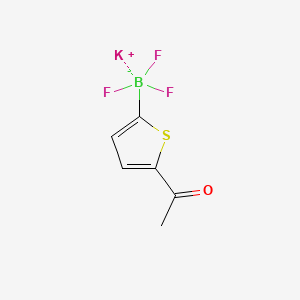
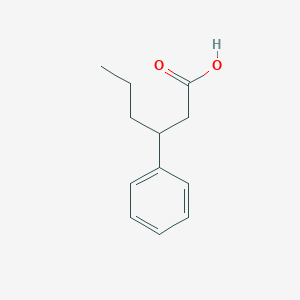
![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
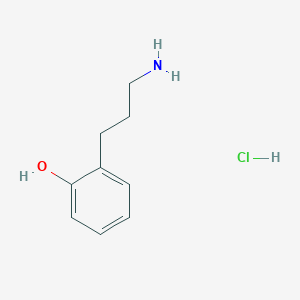



![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
